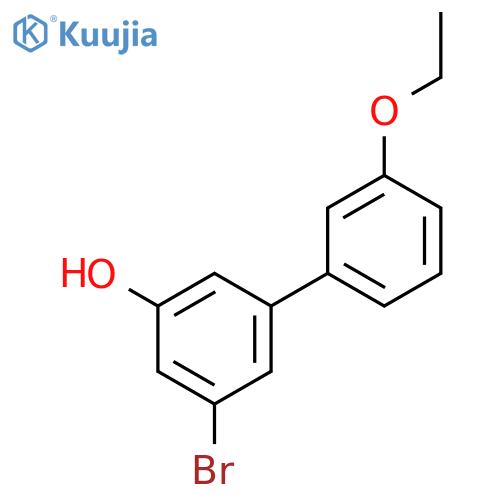Cas no 1261947-57-2 (5-(3-Ethoxyphenyl)-3-bromophenol)

1261947-57-2 structure
商品名:5-(3-Ethoxyphenyl)-3-bromophenol
CAS番号:1261947-57-2
MF:C14H13BrO2
メガワット:293.155823469162
MDL:MFCD18316082
CID:2765319
PubChem ID:53221805
5-(3-Ethoxyphenyl)-3-bromophenol 化学的及び物理的性質
名前と識別子
-
- 1261947-57-2
- 5-(3-ETHOXYPHENYL)-3-BROMOPHENOL
- MFCD18316082
- DTXSID80686407
- 5-(3-Ethoxyphenyl)-3-bromophenol, 95%
- 5-Bromo-3'-ethoxy[1,1'-biphenyl]-3-ol
- 5-(3-Ethoxyphenyl)-3-bromophenol
-
- MDL: MFCD18316082
- インチ: InChI=1S/C14H13BrO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3
- InChIKey: OWKSIQOFTVJOJK-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 292.00989Da
- どういたいしつりょう: 292.00989Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
5-(3-Ethoxyphenyl)-3-bromophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB322288-5g |
5-(3-Ethoxyphenyl)-3-bromophenol, 95%; . |
1261947-57-2 | 95% | 5g |
€1159.00 | 2025-02-21 | |
| abcr | AB322288-5 g |
5-(3-Ethoxyphenyl)-3-bromophenol, 95%; . |
1261947-57-2 | 95% | 5g |
€1159.00 | 2023-04-26 |
5-(3-Ethoxyphenyl)-3-bromophenol 関連文献
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
1261947-57-2 (5-(3-Ethoxyphenyl)-3-bromophenol) 関連製品
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261947-57-2)

清らかである:99%
はかる:5g
価格 ($):687.0